REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11]([OH:13])=[O:12])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.O.[CH2:22](O)[CH3:23]>>[F:1][C:2]([F:14])([F:15])[C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11]([O:13][CH2:22][CH3:23])=[O:12])[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
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13.6 g
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Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CCC(=O)O)(F)F
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Name
|
|
Quantity
|
1.5 mL
|
Type
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reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
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25 mL
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Type
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reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 24 hours
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Duration
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24 h
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Type
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EXTRACTION
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Details
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The mixture was extracted with diethyl ether
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Type
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EXTRACTION
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Details
|
the ethereal extract
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Type
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WASH
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Details
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was washed with water, with aqueous sodium carbonate solution (2 N)
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Type
|
DRY_WITH_MATERIAL
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Details
|
with water, then dried over magnesium sulphate
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Type
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CUSTOM
|
Details
|
evaporated
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Type
|
DISTILLATION
|
Details
|
The resulting residue was distilled
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Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)CCC(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |